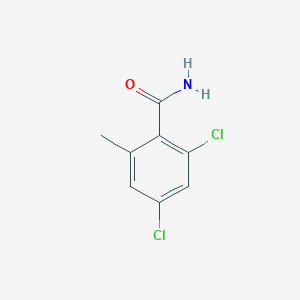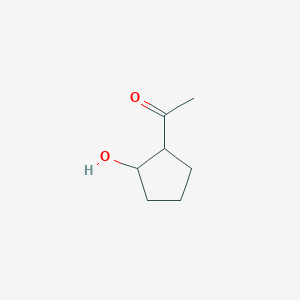
1-(2-Hydroxycyclopentyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylcyclopentanol is an organic compound that belongs to the class of cyclopentanols It is characterized by a cyclopentane ring substituted with an acetyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylcyclopentanol can be synthesized through several methods. One common approach involves the reduction of 2-acetylcyclopentanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an alcohol solvent like methanol or ethanol, under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of 2-acetylcyclopentanol may involve catalytic hydrogenation of 2-acetylcyclopentanone in the presence of metal catalysts such as palladium or platinum. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylcyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of 2-acetylcyclopentanone.
Reduction: As mentioned earlier, reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can occur in the presence of halogenating agents such as bromine or chlorine, resulting in the substitution of the hydroxyl group with a halogen atom.
Major Products Formed:
Oxidation: 2-Acetylcyclopentanone
Reduction: 2-Acetylcyclopentanol
Substitution: Halogenated derivatives of 2-acetylcyclopentanol
Scientific Research Applications
2-Acetylcyclopentanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is utilized in the production of fragrances and flavors due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 2-acetylcyclopentanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The hydroxyl group in its structure allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Cyclopentanol: A simpler analog with only a hydroxyl group attached to the cyclopentane ring.
2-Acetylcyclopentanone: The oxidized form of 2-acetylcyclopentanol.
Cyclopentanone: A related compound with a carbonyl group instead of a hydroxyl group.
Uniqueness: 2-Acetylcyclopentanol is unique due to the presence of both an acetyl group and a hydroxyl group on the cyclopentane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
190143-64-7 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(2-hydroxycyclopentyl)ethanone |
InChI |
InChI=1S/C7H12O2/c1-5(8)6-3-2-4-7(6)9/h6-7,9H,2-4H2,1H3 |
InChI Key |
NAAMGEYNWCFXQA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCC1O |
Canonical SMILES |
CC(=O)C1CCCC1O |
Synonyms |
Ethanone, 1-(2-hydroxycyclopentyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


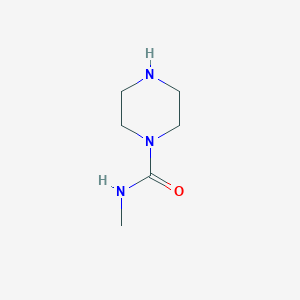
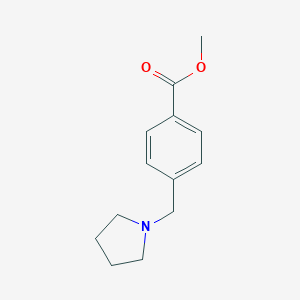
![2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)-5-{4-[(2-sulfoethyl)carbamoyl]phenyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B66526.png)
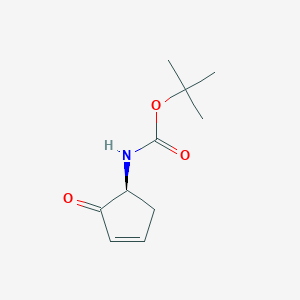

![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
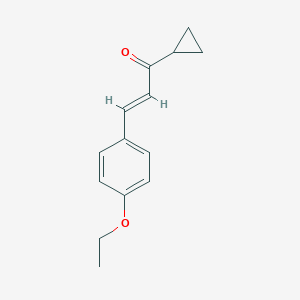
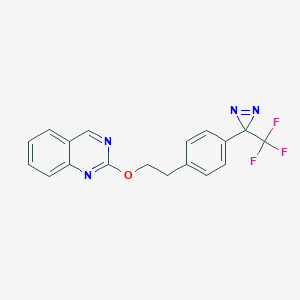
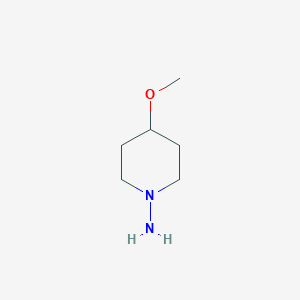

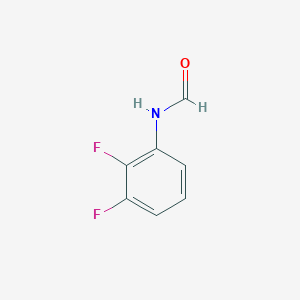
![(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B66546.png)
